ethyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate
Description
Ethyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a benzimidazole-derived compound featuring a pyrrolidin-5-one ring substituted with a 3-methylphenyl group and an ethyl acetate moiety. This structure combines a heterocyclic core (benzodiazole) with a ketone-containing pyrrolidine ring, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-28-21(27)14-25-19-10-5-4-9-18(19)23-22(25)16-12-20(26)24(13-16)17-8-6-7-15(2)11-17/h4-11,16H,3,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFGJCSXNBIJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed by the cyclization of appropriate amines with keto acids or their derivatives.
Coupling of the Rings: The benzodiazole and pyrrolidinone rings are then coupled through a series of nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the coupled product with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted benzodiazole derivatives
Scientific Research Applications
Ethyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate has been studied for its potential biological activities, including:
- Antiviral Properties : The compound may exhibit antiviral activity by interacting with viral enzymes or receptors.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties that could be beneficial in treating conditions like arthritis.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various biochemical pathways.
Medicinal Chemistry
This compound is explored for its therapeutic potential in drug development. Its unique structure allows it to serve as a scaffold for synthesizing new pharmacologically active compounds.
Synthetic Chemistry
The compound is utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating more complex molecules.
Case Studies
Several case studies have highlighted the applications of this compound:
- Anticancer Research : A study demonstrated that derivatives of this compound showed significant cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent .
- Antiviral Activity : In vitro experiments indicated that the compound inhibits viral replication, making it a candidate for further development as an antiviral drug .
- Anti-inflammatory Studies : Experimental models showed that the compound reduced inflammation markers significantly, indicating its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituted Benzimidazole-Pyrrolidinone Derivatives
describes three structurally related compounds synthesized by Kristina Mi et al., which share the benzimidazole-pyrrolidinone scaffold but differ in substituents:
| Compound Name | Yield (%) | Melting Point (°C) | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide (12) | 65 | 194–195 | 418 | Hydrazide group |
| 4-{1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone (13) | 53 | 138–139 | Not reported | Pyrazole moiety |
| N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-{2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide (14) | 67 | 204 (decomp.) | 442 | Pyrrole-amide substitution |
Key Observations :
- Synthetic Efficiency : Compound 14 achieved the highest yield (67%), suggesting favorable reaction kinetics for amide bond formation compared to the pyrazole-substituted 13 (53%) .
- Thermal Stability : The hydrazide derivative (12 ) exhibits a higher melting point (194–195°C) than 13 (138–139°C), likely due to stronger intermolecular hydrogen bonding from the hydrazide group .
- Molecular Weight Trends : The acetamide derivative (14 ) has the highest molecular weight (442), reflecting the bulkier pyrrole-amide substituent .
Acetamide and Acetate Derivatives
lists two analogs with acetamide modifications:
| Compound ID | Molecular Formula | Molecular Weight | Substituents |
|---|---|---|---|
| BF80068 | C23H26N4O2 | 390.4781 | N-(propan-2-yl)acetamide |
| BA61860 | C27H26N4O2 | 438.5209 | N-methyl-N-phenylacetamide |
Comparison with Target Compound :
- Functional Groups: The target compound’s ethyl acetate group differs from the acetamide substituents in BF80068 and BA61860.
Aryl Substitution Variants
describes D212-0201 , a compound with a 2,5-dimethoxyphenyl group instead of 3-methylphenyl:
- Molecular Formula : C23H25N3O5
- Structural Difference : The 2,5-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may alter electronic properties (e.g., increased solubility or altered π-π stacking interactions) compared to the 3-methylphenyl group in the target compound .
Structural and Conformational Analysis
The pyrrolidinone ring’s puckering, as defined by Cremer and Pople (), influences the compound’s three-dimensional conformation. Substitutions at the 3-methylphenyl position or the benzimidazole N1 position (e.g., ethyl acetate vs. acetamide) may modulate ring puckering amplitudes (q) and phase angles (φ), affecting bioactivity .
Validation and Crystallographic Considerations
Crystallographic validation using tools like SHELX () ensures accurate structural determination. For example, analogs in were validated via NMR, MS, and elemental analysis, while macromolecular analogs might require SHELXPRO for refinement ().
Biological Activity
Ethyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of a benzodiazole ring, a pyrrolidinone ring, and an ester functional group, which may contribute to its diverse biological effects.
Structure and Properties
The compound's IUPAC name is ethyl 2-[2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate, with a molecular formula of and a molecular weight of approximately 377.43 g/mol. The structural complexity suggests various points of interaction with biological targets, making it a candidate for pharmacological exploration.
The biological activity of this compound primarily stems from its benzimidazole moiety, known for its ability to mimic DNA bases and interact with multiple biological targets. Benzimidazoles are recognized for their broad spectrum of activities, including:
- Antimicrobial
- Antifungal
- Antiviral
- Antioxidant
- Anti-inflammatory
- Anticancer
These activities are largely attributed to their ability to interfere with nucleic acid synthesis and various metabolic processes within cells.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that modifications on the ethyl linker can enhance enzyme inhibition related to cancer pathways (Table 1).
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that the presence of the pyrrolidinone ring enhances the compound's efficacy against various bacterial strains.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
Case Studies
A notable case study involved the synthesis and biological evaluation of similar compounds derived from ethyl 2-{...}. Modifications to the phenyl group were systematically explored to assess their impact on biological activity. The results indicated that specific substitutions could significantly enhance potency against targeted enzymes associated with cancer progression.
Research Findings
Research indicates that the compound's interaction with biological systems may involve several biochemical pathways:
- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in DNA replication and repair.
- Reactive Oxygen Species (ROS) Modulation: It may also play a role in modulating oxidative stress within cells, contributing to its anticancer and anti-inflammatory effects.
- Cell Cycle Arrest: Studies have reported that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
Q & A
Q. What are the key considerations for optimizing the synthesis of ethyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate?
The synthesis of this compound involves multi-step reactions requiring precise control of temperature, solvent selection, and pH. For example, refluxing in organic solvents like triethyl orthoacetate under inert atmospheres (e.g., nitrogen) is critical to achieve high yields (~53–67%) and purity . Intermediate purification via column chromatography or recrystallization is often necessary, as highlighted in studies of structurally analogous benzimidazole derivatives . Reaction monitoring using TLC or HPLC ensures progress toward the desired product.
Q. How can the molecular structure of this compound be confirmed experimentally?
Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy : H and C NMR provide insights into proton environments and carbon connectivity, particularly for distinguishing pyrrolidinone and benzodiazole moieties .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., observed m/z 418 for a derivative in ).
- X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry, as demonstrated in studies of related pyrrolidinone-containing compounds .
Q. What analytical methods are recommended for purity assessment?
- Elemental Analysis : Compare calculated vs. experimental C, H, N, and O percentages to confirm purity (>95% typical) .
- Chromatography : Use HPLC with UV detection or GC-MS to identify impurities.
- Melting Point Determination : Sharp melting ranges (e.g., 194–195°C for derivatives in ) indicate high crystallinity and purity.
Advanced Research Questions
Q. How can researchers address contradictions in synthetic yields or spectral data across studies?
Discrepancies in yields (e.g., 53% vs. 67% for derivatives in ) often arise from variations in reaction conditions (e.g., catalyst loading, solvent polarity). Systematic optimization using Design of Experiments (DoE) can identify critical parameters. Spectral contradictions (e.g., NMR shifts) may stem from solvent effects or tautomerism; replicate experiments under standardized conditions are advised. Cross-validation with computational chemistry (e.g., DFT calculations for NMR chemical shifts) can resolve ambiguities .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Substituent Modification : Replace the 3-methylphenyl group with electron-withdrawing/donating groups (e.g., 4-fluorophenyl, 4-methoxyphenyl) to assess impacts on bioactivity .
- Scaffold Hybridization : Fuse the benzodiazole core with triazole or thiazole rings, as seen in analogs with enhanced antimicrobial activity .
- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, leveraging crystallographic data from similar compounds .
Q. How can computational modeling enhance the understanding of this compound’s reactivity?
- Reaction Mechanism Elucidation : Density Functional Theory (DFT) simulations model transition states and intermediates in key steps like cyclization or nucleophilic substitution .
- Solvent Effects : COSMO-RS calculations predict solubility and reaction rates in different solvents .
- Pharmacokinetic Profiling : SwissADME or pkCSM predicts absorption, metabolism, and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
